2-(benzyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium
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Overview
Description
[2-(BENZYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]AZANIUM is a complex organic compound that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(BENZYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent.
Introduction of the oxoethyl group: This step involves the oxidation of an ethyl group to form the oxoethyl moiety.
Formation of the bicyclic structure: This is typically achieved through a series of cyclization reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the azanium ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-(BENZYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-(BENZYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as potential drugs for targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [2-(BENZYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic organic compound with similar structural features.
Isoborneol: Another bicyclic compound with a similar framework.
Camphor: A well-known bicyclic compound with a ketone functional group.
Uniqueness
What sets [2-(BENZYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM apart from these similar compounds is its combination of functional groups and its quaternized nitrogen atom. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H36NO3+ |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
dimethyl-(2-oxo-2-phenylmethoxyethyl)-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]azanium |
InChI |
InChI=1S/C23H36NO3/c1-22(2)19-11-12-23(22,3)20(15-19)26-14-13-24(4,5)16-21(25)27-17-18-9-7-6-8-10-18/h6-10,19-20H,11-17H2,1-5H3/q+1 |
InChI Key |
WWSFBZLUMRJQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC[N+](C)(C)CC(=O)OCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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